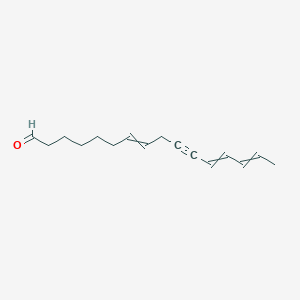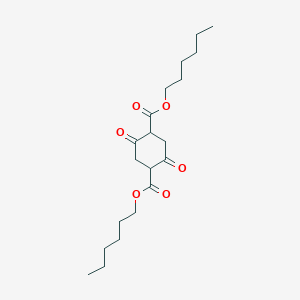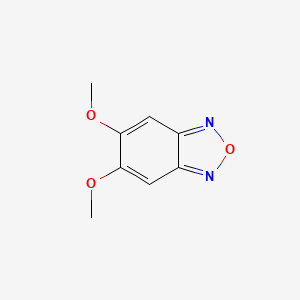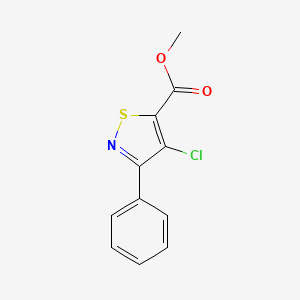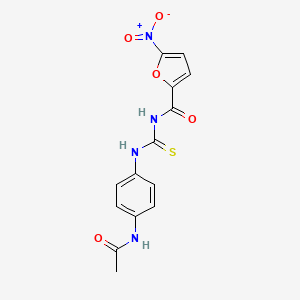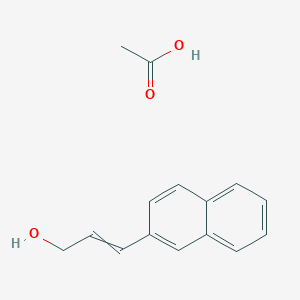
2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione is a compound that has garnered significant interest in the field of medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione typically involves the reaction of phthalimide with 1-benzyl-4-piperidone in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of deep eutectic solvents (DES) to accelerate the process, which is both efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
科学研究应用
2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential acetylcholinesterase inhibitor for treating Alzheimer’s disease.
Industry: Used in the development of pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine .
相似化合物的比较
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.
Galantamine: An alkaloid that inhibits acetylcholinesterase and modulates nicotinic receptors.
Uniqueness
2-(2-(1-Benzylpiperidin-4-yl)ethyl)isoindoline-1,3-dione is unique due to its specific structural features, which confer high potency and selectivity towards acetylcholinesterase. Its benzylpiperidine moiety is particularly effective in binding to the enzyme’s active site, making it a promising candidate for further development .
属性
CAS 编号 |
113027-75-1 |
|---|---|
分子式 |
C22H24N2O2 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
2-[2-(1-benzylpiperidin-4-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H24N2O2/c25-21-19-8-4-5-9-20(19)22(26)24(21)15-12-17-10-13-23(14-11-17)16-18-6-2-1-3-7-18/h1-9,17H,10-16H2 |
InChI 键 |
CRPBEXXXEBUOEC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)
![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
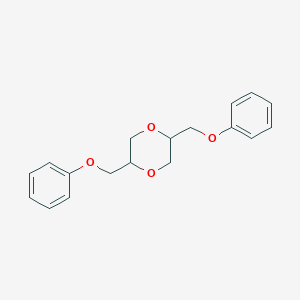
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
